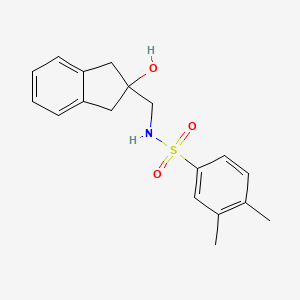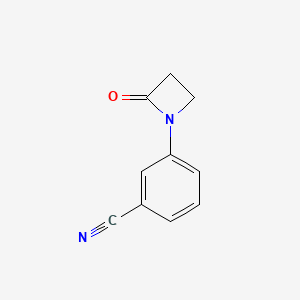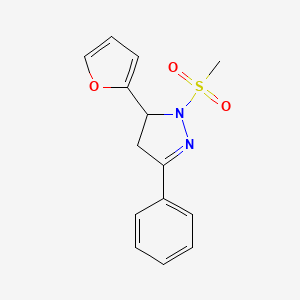
5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as FMSP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FMSP belongs to the class of pyrazoles, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Antioxidant Potential
Research by Prabakaran, Manivarman, and Bharanidharan (2021) explored the synthesis of novel chalcone derivatives, closely related to the compound of interest, demonstrating potent antioxidant properties through in vitro activities and molecular modeling studies. The synthesized compounds showed promising results in antioxidant assays, indicating their potential application in combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anti-inflammatory and Antibacterial Activities
Ravula et al. (2016) investigated a series of novel pyrazoline derivatives, showing significant in vivo anti-inflammatory and in vitro antibacterial activities. This study highlights the compound's utility in developing new therapeutic agents targeting inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Synthesis and Structural Analysis
Zhu et al. (2011) described an efficient method for synthesizing a closely related dihydropyrazole compound from propargyl alcohol and N-sulfonylhydrazone, suggesting the compound's role in further chemical transformations and potential applications in drug development (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Antimicrobial Activity
Rani et al. (2015) synthesized novel pyrazoline derivatives with promising in vitro antibacterial activity against various bacterial strains. These findings underscore the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Rani, Yusuf, Khan, Sahota, & Pandove, 2015).
COX-2 Inhibition and Potential Therapeutic Applications
Penning et al. (1997) explored a series of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds similar to the compound of interest, as COX-2 inhibitors. This research paved the way for the development of celecoxib, highlighting the compound's relevance in creating new anti-inflammatory drugs (Penning, Talley, Bertenshaw, Carter, Collins, Docter, Graneto, Lee, Malecha, Miyashiro, Rogers, Rogier, Yu, AndersonGD, Burton, Cogburn, Gregory, Koboldt, Perkins, Seibert, Veenhuizen, Zhang, & Isakson, 1997).
Propriétés
IUPAC Name |
3-(furan-2-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(14-8-5-9-19-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSYKXUWLAKRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

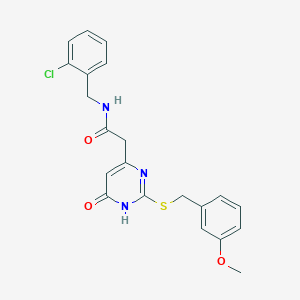
![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)

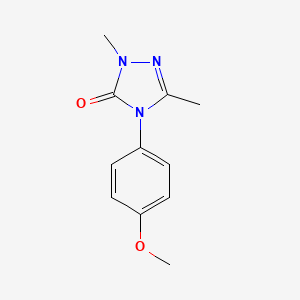
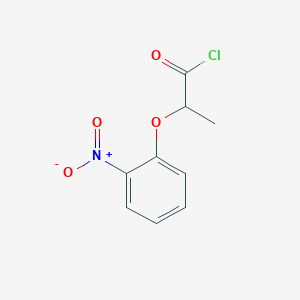
![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)
![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)
![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)




